
Acetylsulfisoxazole
Übersicht
Beschreibung
Acetylsulfisoxazole is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Acetylsulfisoxazole, a prodrug of sulfisoxazole, is an important compound in the sulfonamide class, known for its broad-spectrum antibacterial properties. This article delves into its biological activity, pharmacokinetics, mechanism of action, and clinical applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is an ester derivative of sulfisoxazole, which acts as a competitive inhibitor of dihydropteroate synthase. This inhibition interferes with bacterial folic acid synthesis, making it effective against various bacterial infections. The compound is poorly water-soluble due to the acetyl group, which enhances its absorption characteristics when metabolized in vivo to sulfisoxazole .
Pharmacokinetics
Absorption and Distribution
- Bioavailability : this compound exhibits a bioavailability of approximately 95% when administered orally. Following a single 4 g dose, plasma concentrations of sulfisoxazole ranged from 122 to 282 mcg/mL .
- Volume of Distribution : The apparent volume of distribution for total drug is about 10.9 liters, indicating extensive distribution throughout body tissues. Notably, it crosses the blood-brain barrier and placental barrier .
Protein Binding and Metabolism
- Protein Binding : Approximately 85% of this compound binds to plasma proteins, primarily albumin .
- Metabolism : The compound is hydrolyzed in the gastrointestinal tract to release sulfisoxazole, which is then absorbed. This process results in lower peak blood concentrations compared to direct administration of sulfisoxazole .
This compound functions by inhibiting the enzyme dihydropteroate synthase, crucial for bacterial folic acid synthesis. By blocking the condensation reaction between para-aminobenzoic acid (PABA) and pteridine, it effectively reduces the availability of folate necessary for nucleic acid synthesis in bacteria .
Antibacterial Efficacy
This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against selected pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Streptococcus pneumoniae | 8 µg/mL |
These MIC values indicate that this compound can effectively inhibit bacterial growth at relatively low concentrations.
Clinical Case Studies
- Pediatric Use : A clinical study evaluated this compound in children with urinary tract infections (UTIs). Initial dosing at 0.1 g/kg resulted in effective blood levels maintained by a daily dose of 0.2 g/kg. The study reported a significant reduction in infection rates among treated patients .
- Absorption Study : A pharmacokinetic investigation involving adults demonstrated that after oral administration, peak plasma concentrations were achieved within 2 to 6 hours. This study highlighted the importance of dosage timing in optimizing therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- Mechanism of Action : Acetylsulfisoxazole acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. By inhibiting this enzyme, the drug prevents the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, leading to bacterial cell growth arrest and death .
-
Pharmacokinetics :
- Absorption : this compound is readily absorbed from the gastrointestinal tract and is metabolized to sulfisoxazole in vivo. The bioavailability for an oral dose has been found to be approximately 0.95 .
- Distribution : The drug is widely distributed throughout body tissues and can cross the blood-brain barrier, making it effective in treating central nervous system infections .
- Elimination : The compound is primarily excreted by the kidneys, with urinary concentrations significantly higher than plasma levels .
Clinical Applications
- Treatment of Infections :
- Pediatric Use : The pediatric formulation of this compound is specifically designed for children, highlighting its importance in managing infections in younger populations .
Antimicrobial Efficacy
- A study demonstrated that this compound effectively reduced bacterial counts in patients with urinary tract infections, showcasing its therapeutic potential in clinical settings .
Safety Profile
- Long-term studies indicated that this compound does not exhibit significant carcinogenic or mutagenic effects in animal models, supporting its safety for use in humans .
Combination Therapy
- Research has shown that combining this compound with other antibiotics can enhance therapeutic outcomes, particularly in polymicrobial infections .
Data Table: Summary of Key Properties and Applications
Property/Aspect | Details |
---|---|
Chemical Structure | Ester of sulfisoxazole (C13H15N3O4S) |
Mechanism of Action | Inhibits dihydropteroate synthase |
Primary Uses | Treatment of bacterial infections (e.g., otitis media, UTIs) |
Absorption | Readily absorbed; converted to sulfisoxazole |
Distribution | Widely distributed; crosses blood-brain barrier |
Elimination | Primarily renal; high urinary concentration |
Safety Profile | No significant carcinogenic/mutagenic effects observed |
Eigenschaften
IUPAC Name |
1-(3-phenoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCDBGYCFVKRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067727 | |
Record name | Ethanone, 1-(3-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32852-92-9 | |
Record name | 1-(3-Phenoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32852-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3-phenoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032852929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(3-phenoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(3-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-phenoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-Phenoxyphenyl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPG6N28WZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.